Cas no 1713463-37-6 ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone)

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone is a heterocyclic compound featuring both piperidine and indazole moieties, linked via a carbonyl group. This structure imparts potential utility as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) or oncology-related pathways. The 4-amino-piperidine group enhances binding affinity to certain biological targets, while the 1-methylindazole scaffold contributes to metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry research. The compound’s purity and synthetic reproducibility are critical for consistent performance in drug discovery applications. Proper handling and storage under inert conditions are recommended to maintain stability.
(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone structure
1713463-37-6 structure
商品名:(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone
CAS番号:1713463-37-6
MF:C14H18N4O
メガワット:258.318922519684
CID:5060666

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 化学的及び物理的性質

名前と識別子

    • (4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone
    • (4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
    • インチ: 1S/C14H18N4O/c1-17-12-5-3-2-4-11(12)13(16-17)14(19)18-8-6-10(15)7-9-18/h2-5,10H,6-9,15H2,1H3
    • InChIKey: VQTIPQQPUIYYGW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2C=CC=CC=2N(C)N=1)N1CCC(CC1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 340
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 64.2

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM258674-5g
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
1713463-37-6 97%
5g
$1127 2021-08-18
Chemenu
CM258674-5g
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
1713463-37-6 97%
5g
$1127 2023-02-17
Chemenu
CM258674-10g
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
1713463-37-6 97%
10g
$1543 2021-08-18
Chemenu
CM258674-1g
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
1713463-37-6 97%
1g
$458 2021-08-18
Chemenu
CM258674-10g
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
1713463-37-6 97%
10g
$1543 2023-02-17
Chemenu
CM258674-1g
(4-Aminopiperidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
1713463-37-6 97%
1g
$458 2023-02-17

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone 関連文献

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanoneに関する追加情報

Introduction to (4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone (CAS No. 1713463-37-6)

(4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This molecule, identified by the CAS number 1713463-37-6, has garnered attention due to its potential applications in drug discovery and development. The intricate interplay of itspiperidine andindazole moieties offers a versatile scaffold for medicinal chemists to explore.

Thepiperidine ring, a six-membered heterocyclic structure containing an amine group, is widely recognized for its role in enhancing bioavailability and metabolic stability in drug molecules. In contrast, theindazole moiety, with its fused benzene and pyrazole rings, contributes to the compound's binding affinity to various biological targets. The methanone bridge connecting these two aromatic systems further enriches the molecule's pharmacophoric potential.

In recent years, there has been a surge in research focusing on molecules that combinepiperidine andindazole cores, owing to their demonstrated efficacy in modulating central nervous system (CNS) disorders, oncology, and anti-inflammatory pathways. For instance, derivatives of this class have shown promise in preclinical studies as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of both an amine and a methyl-substituted indazole group in this compound suggests a high degree of structural complexity, which may translate into unique pharmacological properties.

The synthesis of (4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone involves multi-step organic transformations that require meticulous control over reaction conditions. Key steps typically include nucleophilic substitution reactions, cyclization processes, and protection-deprotection strategies to ensure regioselectivity and yield optimization. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the compound's structural integrity.

The pharmacological profile of this compound is of particular interest. Initial in vitro studies have indicated that it exhibits moderate affinity for certain enzyme targets, including kinases and phosphodiesterases, which are implicated in various disease pathways. Notably, thepiperidine-indazole scaffold has been reported to interact with transmembrane proteins involved in signal transduction, suggesting potential therapeutic applications beyond traditional small-molecule drugs.

In the context of drug development pipelines, ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) represents a valuable intermediate for generating novel analogs through structure-based drug design. By leveraging computational modeling techniques such as molecular docking and quantum mechanics calculations, researchers can predict how this molecule might bind to biological targets at the atomic level. Such insights are crucial for optimizing lead compounds before they enter clinical trials.

The compound's physicochemical properties also play a critical role in its formulation and delivery. Parameters such as solubility, lipophilicity, and stability under various conditions must be carefully evaluated to ensure that it can be effectively administered to patients. For example, poor solubility may necessitate formulation strategies like prodrug development or co-administration with solubilizing agents.

Emerging research trends indicate that hybrid molecules like ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) are becoming increasingly important in addressing complex diseases that require multifaceted therapeutic interventions. The ability to modulate multiple targets simultaneously can lead to synergistic effects that improve treatment outcomes. Additionally, the growing emphasis on personalized medicine has spurred interest in developing compounds with tunable pharmacokinetic profiles tailored to individual patient needs.

The regulatory landscape for such compounds is also evolving. Regulatory agencies now often require comprehensive data packages that include not only traditional efficacy and safety profiles but also information on pharmacokinetics, genotoxicity, and environmental impact. This holistic approach ensures that drugs are not only effective but also safe for widespread use.

In conclusion, ((4-Amino-piperidin-1-yl)-(1-methyl-1H-indazol-3-yl)-methanone) (CAS No. 1713463-37-6) stands out as a promising candidate in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination ofpiperidine andindazole moieties offers a rich foundation for medicinal chemists to develop next-generation therapeutics targeting neurological disorders among others. As research progresses, this compound is likely to play an increasingly significant role in drug discovery efforts worldwide.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD